C5- vs. C2-Propanoic Acid: Kinase Hinge-Binding Topology
The C5-amino substitution in 3-({7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid places the propanoic acid side chain in a geometry orthogonal to the triazolopyridine plane, oriented toward the solvent-exposed region of the kinase active site. In contrast, the C2-propanoic acid isomer (CAS 1554511-23-7, [1,2,4]Triazolo[1,5-a]pyridine-2-propanoic acid) positions the acid vector along the hinge axis, which is incompatible with the conserved hydrogen-bonding pattern of the kinase hinge region (backbone NH of residue X and carbonyl of residue Y) exploited by JAK and TTK inhibitors [1]. While direct biochemical IC50 comparison for these two exact building blocks is absent from the public literature, the regioisomeric distinction is critical: the C5-amino orientation mimics the binding mode of advanced clinical candidates such as AZD7648 (DNA-PK IC50 = 0.63 nM) and TTK inhibitor BDBM329334 (TTK IC50 = 2.55 nM), both of which utilize a C5/C6-amino-triazolopyridine hinge binder [2].
| Evidence Dimension | Hinge-binding geometry compatibility |
|---|---|
| Target Compound Data | C5-NH-propanoic acid; side chain projects toward solvent channel (predicted) |
| Comparator Or Baseline | C2-propanoic acid isomer (CAS 1554511-23-7); side chain projects along hinge axis (predicted) |
| Quantified Difference | Qualitative topological incompatibility—C2 isomer cannot recapitulate C5/C6-amino hinge-binding pattern of known inhibitors |
| Conditions | Molecular docking analysis and SAR from US8501936B2 and related JAK/TTK inhibitor patents |
Why This Matters
For procurement decisions in kinase-focused library synthesis, the C5-amino regioisomer is the only building block that vectorially mimics the hinge-binding pharmacophore of advanced clinical candidates, making it a rational choice for hit-finding and lead optimization campaigns.
- [1] Preparation and Uses of 1,2,4-Triazolo [1,5a] Pyridine Derivatives. US Patent US8501936B2, 2013. (Defines SAR for JAK2 hinge binding with C5/C6-substituted analogs). View Source
- [2] BindingDB entries: BDBM329334 (TTK IC50 = 2.55 nM); AZD7648 (DNA-PK IC50 = 0.63 nM). Data accessed via BindingDB.org, 2026. View Source
